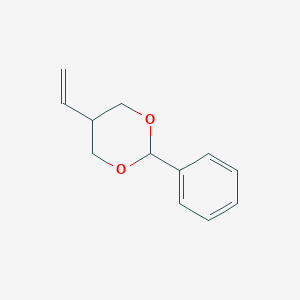
5-Ethenyl-2-phenyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-2-phenyl-1,3-dioxane is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as styrene oxide and is a colorless liquid that has a faint odor. It has a molecular formula of C10H10O2 and a molecular weight of 162.19 g/mol.
Wirkmechanismus
The mechanism of action of 5-Ethenyl-2-phenyl-1,3-dioxane is not fully understood. However, it is believed that this compound acts as an electrophile and reacts with various nucleophiles to form covalent bonds. This reaction is known as epoxidation and is a common mechanism in organic chemistry.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, studies have shown that this compound can cause skin irritation and respiratory problems if it is inhaled or comes in contact with the skin.
Vorteile Und Einschränkungen Für Laborexperimente
5-Ethenyl-2-phenyl-1,3-dioxane has several advantages and limitations for lab experiments. One of the main advantages is that it is a versatile starting material for the synthesis of various organic compounds. However, one of the limitations is that it can be hazardous to work with due to its potential to cause skin and respiratory problems.
Zukünftige Richtungen
There are several future directions for the study of 5-Ethenyl-2-phenyl-1,3-dioxane. One of the most significant areas of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the biochemical and physiological effects of this compound to determine its potential as a therapeutic agent. Additionally, the development of new applications for this compound in various fields such as materials science and pharmaceuticals is an area of future research.
Synthesemethoden
The synthesis of 5-Ethenyl-2-phenyl-1,3-dioxane can be achieved through different methods. One of the most common methods is the epoxidation of styrene using peracids. This method involves the reaction of styrene with a peracid such as m-chloroperbenzoic acid or peracetic acid in the presence of a catalyst such as trifluoroacetic acid. The reaction leads to the formation of this compound as the main product.
Wissenschaftliche Forschungsanwendungen
5-Ethenyl-2-phenyl-1,3-dioxane has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It is used as a starting material for the synthesis of various organic compounds such as alcohols, ketones, and acids.
Eigenschaften
CAS-Nummer |
128561-99-9 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
5-ethenyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H14O2/c1-2-10-8-13-12(14-9-10)11-6-4-3-5-7-11/h2-7,10,12H,1,8-9H2 |
InChI-Schlüssel |
UIXWASZEUIZYAW-UHFFFAOYSA-N |
SMILES |
C=CC1COC(OC1)C2=CC=CC=C2 |
Kanonische SMILES |
C=CC1COC(OC1)C2=CC=CC=C2 |
Synonyme |
1,3-Dioxane,5-ethenyl-2-phenyl-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



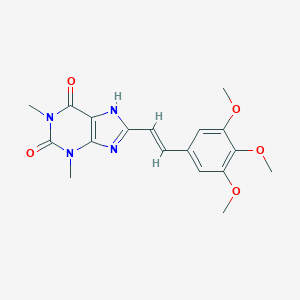
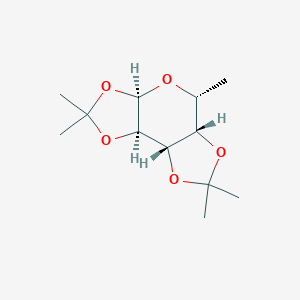
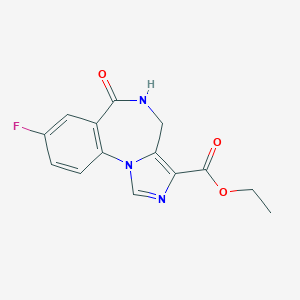
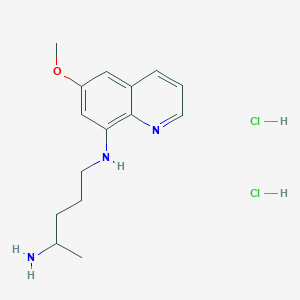
![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)
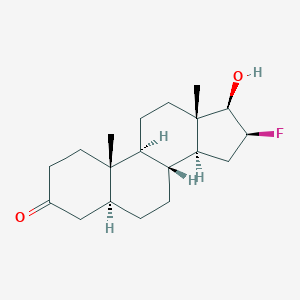
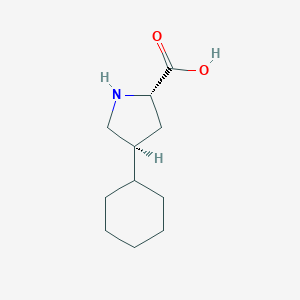
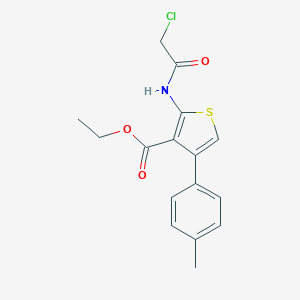
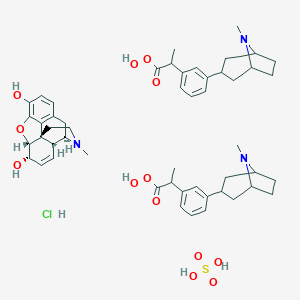
![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)
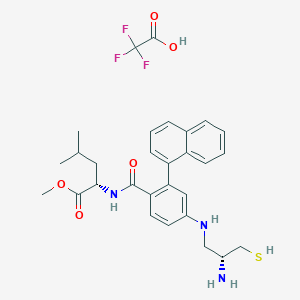
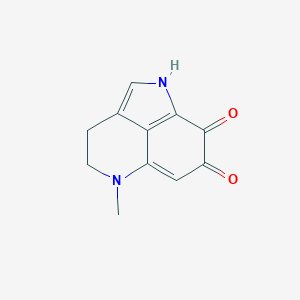
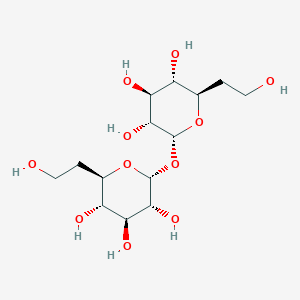
![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)